Iodomethyl 3-methylbutanoate

Description

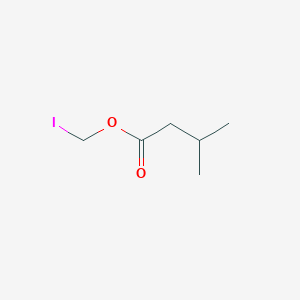

Iodomethyl 3-methylbutanoate is an ester derivative of 3-methylbutanoic acid with an iodinated methyl group. These analogs share the 3-methylbutanoate backbone but differ in their alkyl or substituted alkyl groups, influencing their physicochemical properties and biological activities .

Properties

IUPAC Name |

iodomethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORBZORDWZTHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70803742 | |

| Record name | Iodomethyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63379-63-5 | |

| Record name | Iodomethyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodomethyl 3-methylbutanoate can be synthesized through the esterification of 3-methylbutanoic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 3-methylbutanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Scientific Research Applications

Iodomethyl 3-methylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in modifying biological molecules through esterification reactions.

Medicine: Explored for its potential in drug development, particularly in the synthesis of ester-based prodrugs.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of iodomethyl 3-methylbutanoate involves its reactivity as an ester and an alkyl iodide. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the iodomethyl group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electrophilic nature of the carbon atom bonded to iodine, making it susceptible to attack by nucleophiles.

Comparison with Similar Compounds

Comparison with Ethyl 3-Methylbutanoate

Key findings include:

- Abundance Variability: Ethyl 3-methylbutanoate dimer and monomer showed significantly higher abundances in MB, MC, and MD samples compared to their counterparts (GB, GC, GD) in gas chromatography analyses. For example, in MB samples, its abundance exceeded that in GB samples, while GC samples exhibited lower levels of hexyl butanoate and ethyl hexanoate compared to GA samples .

Comparison with 3-Methylbutyl 3-Methylbutanoate

- Behavioral Indifference: In olfactometer tests, this compound elicited neither attraction nor repellence in R. cerasifera females, distinguishing it from structurally similar esters like (Z)-3-hexenyl 3-methylbutanoate, which acted as a kairomone attractant .

- Structural Implications : The branched 3-methylbutyl group may reduce volatility or receptor binding efficiency compared to linear analogs.

Comparison with (Z)-3-Hexenyl 3-Methylbutanoate

(Z)-3-Hexenyl 3-methylbutanoate demonstrated distinct bioactivity:

- Kairomone Activity : This compound significantly attracted R. cerasifera females (p < 0.05), likely due to its unsaturated hexenyl group enhancing olfactory recognition .

Biological Activity

Iodomethyl 3-methylbutanoate is an organoiodine compound that has garnered interest due to its potential biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

This compound can be represented by the following structural formula:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of iodomethyl compounds. For instance, a study demonstrated that various iodinated compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular metabolism .

Table 1: Antimicrobial Activity of Iodomethyl Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure. This suggests that the compound may induce apoptosis in cancer cells .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Viability (%) at 10 µM |

|---|---|---|

| MCF-7 | 15 | 45 |

| HeLa | 20 | 50 |

| A549 | 25 | 60 |

The proposed mechanism of action for this compound involves the formation of reactive iodine species that can interact with cellular components such as DNA and proteins. This interaction may lead to oxidative stress and subsequent cell death in susceptible organisms .

Q & A

Q. How can researchers optimize the synthesis of Iodomethyl 3-methylbutanoate to improve yield and purity?

Methodological Answer:

- Reaction Parameter Control : Adjust temperature to align with the compound’s boiling point (97–98°C at 11 mmHg) to avoid decomposition .

- Purification Techniques : Use fractional distillation under reduced pressure, guided by density (1.018 g/mL at 25°C) and refractive index (n20/D 1.456) for quality assessment .

- Catalytic Systems : Test iodide exchange efficiency in alkylation reactions, monitoring via GC-MS to isolate byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Employ H/C NMR to identify methyl (δ 0.8–1.2 ppm) and ester carbonyl (δ 170–175 ppm) groups.

- Purity Assessment : Use GC-MS with flame ionization detection, referencing CAS 13678-60-9 for retention time validation .

- Thermal Stability : Differential scanning calorimetry (DSC) to analyze decomposition thresholds under inert atmospheres .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction kinetics of this compound?

Methodological Answer:

- Replicate Studies : Standardize solvent polarity and temperature across experiments to isolate variables affecting nucleophilic substitution rates .

- Statistical Validation : Apply ANOVA to compare datasets, ensuring sample sizes (n ≥ 3) meet power analysis requirements .

- Error Source Analysis : Audit instrumentation (e.g., calibration of HPLC systems) and batch-to-batch reagent variability (e.g., iodide purity ≥98%) .

Q. What strategies are effective in studying the mechanistic pathways of this compound in nucleophilic substitutions?

Methodological Answer:

- Isotopic Labeling : Introduce O in the ester group to track nucleophilic attack sites via mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Silico Modeling**: Perform DFT calculations to map transition states, cross-validated with experimental activation energies .

Q. How can computational methods be validated against experimental data for this compound?

Methodological Answer:

- Force Field Calibration : Use crystallographic data (if available) to refine molecular dynamics parameters for iodine’s van der Waals radius .

- Benchmarking : Compare computed vs. observed C NMR chemical shifts (e.g., carbonyl carbons) using Gaussian or ORCA software .

- Sensitivity Analysis : Vary solvent models (e.g., COSMO vs. SMD) to assess prediction robustness in solvation-free energy calculations .

Data Contradiction and Resolution Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.